molecular formula C15H18O4 B2741409 Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate CAS No. 1955506-69-0

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate

Cat. No.: B2741409
CAS No.: 1955506-69-0
M. Wt: 262.305
InChI Key: HRVPOPZDVJEPQE-UHFFFAOYSA-N
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Description

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate is an organic compound with the molecular formula C15H18O4 and a molecular weight of 262.31 g/mol . This compound is characterized by a cyclobutane ring substituted with an acetyl group, a benzyloxy group, and a carboxylate ester group. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form the cyclobutane ring . The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol. The acetyl group is typically added via acetylation using acetic anhydride in the presence of a base such as pyridine.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the acetyl group can participate in covalent bonding or hydrogen bonding interactions. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.

Comparison with Similar Compounds

Methyl 1-acetyl-3-(benzyloxy)cyclobutane-1-carboxylate can be compared with similar compounds such as:

    Methyl 1-acetyl-3-(methoxy)cyclobutane-1-carboxylate: This compound has a methoxy group instead of a benzyloxy group, which can affect its reactivity and biological activity.

    Methyl 1-acetyl-3-(phenoxy)cyclobutane-1-carboxylate: The phenoxy group provides different electronic and steric properties compared to the benzyloxy group, leading to variations in chemical behavior and applications.

    Methyl 1-acetyl-3-(ethoxy)cyclobutane-1-carboxylate: The ethoxy group introduces different solubility and reactivity characteristics compared to the benzyloxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-acetyl-3-phenylmethoxycyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-11(16)15(14(17)18-2)8-13(9-15)19-10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVPOPZDVJEPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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